Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride
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Overview
Description
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride is a complex heterocyclic compound with significant potential in various scientific fields. Its molecular formula is C21H25NO2·HCl, and it has a molecular weight of 359.896 g/mol . This compound is part of the oxazine family, which is known for its diverse pharmacological and material applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride typically involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion . One common method includes the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of 4,5-diphenyl-1,3-dihydro-2H-imidazol-2-one .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Investigated for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler heterocyclic compound with similar structural features.
1,3-Oxazine: Another member of the oxazine family with significant pharmacological applications.
Uniqueness
Octahydro-3-phenyl-3-(phenylmethoxy)pyrido(2,1-c)(1,4)oxazine hydrochloride is unique due to its complex structure, which includes both phenyl and phenylmethoxy groups. This complexity may contribute to its diverse range of applications and potential pharmacological properties.
Properties
CAS No. |
126807-00-9 |
---|---|
Molecular Formula |
C21H26ClNO2 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
3-phenyl-3-phenylmethoxy-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-3-9-18(10-4-1)15-23-21(19-11-5-2-6-12-19)17-22-14-8-7-13-20(22)16-24-21;/h1-6,9-12,20H,7-8,13-17H2;1H |
InChI Key |
FGPVJXYMXWYANF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(OCC2C1)(C3=CC=CC=C3)OCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
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